5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethyl-1H-pyrazol-5(4H)-one.
Chloroformylation: This starting material undergoes Vilsmeier-Haack chloroformylation using N,N-dimethylformamide and phosphorus oxychloride to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Oxidation and Chlorination: The carbaldehyde is then oxidized using potassium permanganate and subsequently chlorinated with thionyl chloride to produce 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride.
Amidation: Finally, the carbonyl chloride reacts with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Condensation: Aldehydes or ketones in ethanol at room temperature.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Condensation: Hydrazone derivatives.
Scientific Research Applications
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Agriculture: Studied for its potential use as an insecticide or herbicide.
Mechanism of Action
The mechanism of action of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may interfere with viral replication by targeting viral proteins or enzymes. In agricultural applications, it may act on specific receptors or enzymes in pests or plants .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide: A closely related compound with similar structural features.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with a phenyl group.
Uniqueness
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and dimethyl substitutions make it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
5-chloro-N,1-dimethylpyrazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,1-2H3,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOXCPZAAJXFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640499 | |
Record name | 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020713-28-3 | |
Record name | 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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